![molecular formula C13H11N5O B111672 6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 132813-99-1](/img/structure/B111672.png)

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

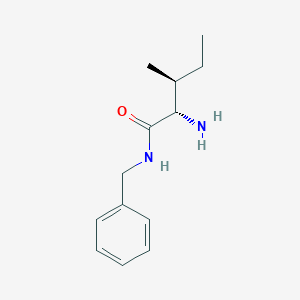

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPCP) is a small molecule compound that has been studied extensively for its potential applications in scientific research. AMPCP has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

Antibacterial Activity

Pyrazole derivatives, such as the one , have shown promising antibacterial activity against various bacterial strains like B. subtilis, S. aureus, P. aeruginosa, E. coli .

Antifungal Activity

These compounds also exhibit antifungal activity, particularly against strains like A. flavus and A. niger .

Synthesis of Other Compounds

The compound can be used in the synthesis of other complex compounds. For example, substituted 3-hydroxypyrazoles were prepared based on ethyl esters of substituted 4- (pyridin-2-ylthio)- or 4- (1,4-dihydropyridin-2-ylthio)acetoaceti .

Ligands for Estrogen Receptor

Unsymmetrically substituted systems of interest as ligands for the estrogen receptor can be prepared using 4-alkyl-1,3,5-triarylpyrazoles .

Mechanism of Action

Target of Action

Similar compounds have been shown to have binding activities to both the atp-binding pocket and the lipid-binding pocket of p38 map kinase . The p38 MAP kinase is a type of protein kinase that is involved in cellular responses to stress and inflammation.

Mode of Action

The compound interacts with its targets by binding to the ATP-binding pocket and the lipid-binding pocket of p38 MAP kinase . This binding can inhibit the activity of the kinase, leading to changes in the cellular responses to stress and inflammation.

Biochemical Pathways

The compound affects the p38 MAP kinase pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting the p38 MAP kinase, the compound can potentially alter these responses .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in cellular responses to stress and inflammation, given its interaction with p38 MAP kinase . .

properties

IUPAC Name |

6-amino-3-methyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c1-7-10-11(8-3-2-4-16-6-8)9(5-14)12(15)19-13(10)18-17-7/h2-4,6,11H,15H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIWUNRWYXGJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)